N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple a furan boronic acid derivative with a pyridine halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with molecular targets and pathways within biological systems. The furan and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-hydroxyphenoxy)acetamide
- N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-chlorophenoxy)acetamide
Uniqueness
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan and pyridine rings also provides a unique scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-17-5-2-3-6-18(17)25-13-19(22)21-11-14-9-15(12-20-10-14)16-7-4-8-24-16/h2-10,12H,11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSAMRRZXCUCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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